Derived Quinazolinone PARP Inhibitors Are >100-Fold More Potent Than 3-Methoxybenzamide
2-Amino-3-methoxybenzamide serves as the key synthetic precursor for 8-methylquinazolin-4(3H)-one PARP inhibitors, which exhibit IC₅₀ values of 0.13–0.27 μM in permeabilized L1210 murine leukemia cells [1]. In contrast, the closely related analog 3-methoxybenzamide (3-MBA) acts as a weak, direct PARP inhibitor with reported IC₅₀ values of 17 μM and 30 μM . This represents a 63- to 230-fold enhancement in potency for compounds accessible only via 2-Amino-3-methoxybenzamide.
| Evidence Dimension | PARP inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Derived 8-methylquinazolinones: IC₅₀ = 0.13–0.27 μM |
| Comparator Or Baseline | 3-Methoxybenzamide: IC₅₀ = 17 μM and 30 μM |
| Quantified Difference | 63- to 230-fold more potent |
| Conditions | Permeabilized L1210 murine leukemia cells (quinazolinones); PARP enzyme assay (3-MBA) |
Why This Matters
Procuring 2-Amino-3-methoxybenzamide is essential for accessing potent PARP inhibitors; direct use of 3-MBA would yield >100-fold lower activity, fundamentally compromising experimental or therapeutic outcomes.
- [1] Griffin, R. J., Srinivasan, S., Bowman, K., Calvert, A. H., Curtin, N. J., Newell, D. R., Pemberton, L. C., & Golding, B. T. (1998). Resistance-modifying agents. 5. Synthesis and biological properties of quinazolinone inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP). Journal of Medicinal Chemistry, 41(26), 5247–5256. View Source
